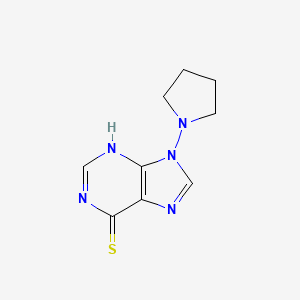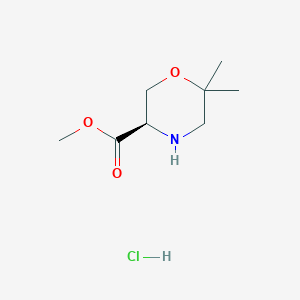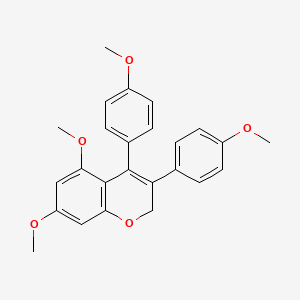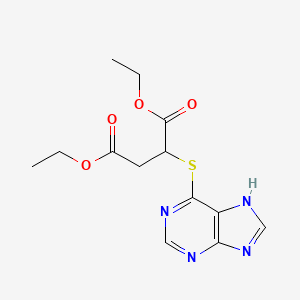
Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system attached to a butanedioate moiety through a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate typically involves the reaction of a purine derivative with a butanedioate ester. One common method involves the nucleophilic substitution reaction where the purine derivative is reacted with diethyl butanedioate in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The purine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted purine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying purine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The sulfanyl linkage and ester groups play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2-(5H-purin-6-ylsulfanyl)butanedioate
- 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride
- 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines
Uniqueness
Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate is unique due to its specific structural features, such as the sulfanyl linkage and the butanedioate moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
91141-73-0 |
|---|---|
Fórmula molecular |
C13H16N4O4S |
Peso molecular |
324.36 g/mol |
Nombre IUPAC |
diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate |
InChI |
InChI=1S/C13H16N4O4S/c1-3-20-9(18)5-8(13(19)21-4-2)22-12-10-11(15-6-14-10)16-7-17-12/h6-8H,3-5H2,1-2H3,(H,14,15,16,17) |
Clave InChI |
RPDXWFKAPCHMHX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)SC1=NC=NC2=C1NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


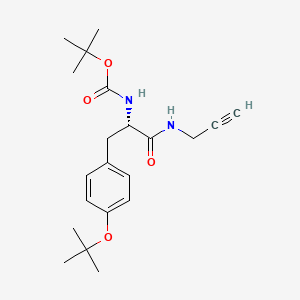
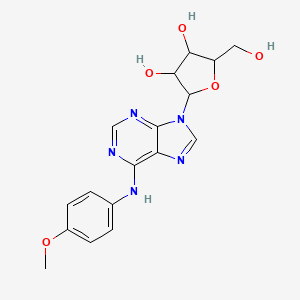
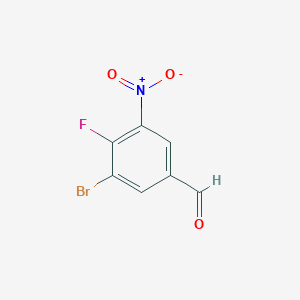
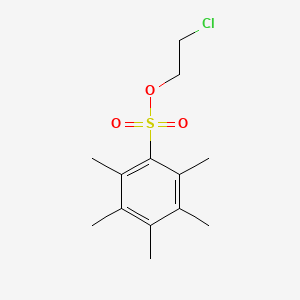
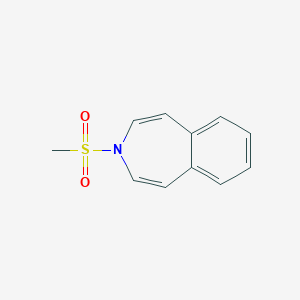
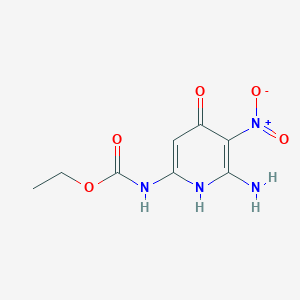
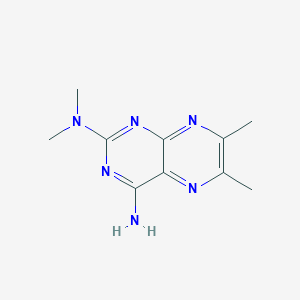
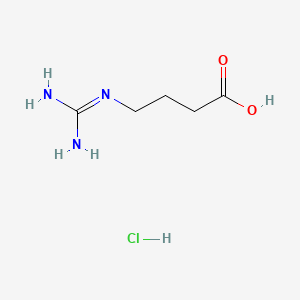
![N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B14008273.png)
